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Dosing
Schedule

Regimen
Details

Clinical Context Key Findings
Source
(ClinicalTrials.gov
ID)

Intermittent
(21-day
cycle)

3 mg orally
daily on Days

1-21 of a 28-
day cycle.

Monotherapy for
relapsed/refractory Acute

Lymphoblastic Leukemia
(ALL).

Limited efficacy as
a single agent;

19% of patients
proceeded to

Cycle 2.

[1] (NCT02484430)

Intermittent
(within 28-
day cycle)

4 mg orally

on Days 2-4,
9-11, 16-18,

23-25.

Combined with weekly

paclitaxel (Days 1, 8, 15)
in platinum-resistant

ovarian cancer and
advanced endometrial

cancer.

Improved PFS in

ovarian cancer;
improved PFS in

endometrial
cancer (especially

endometrioid
histology).

[2] [3]

(NCT03648489,
NCT02725268)

Continuous
Dosing

2 mg orally
daily on a

continuous
schedule.

Combined with alisertib
(given intermittently) in

refractory solid tumors.

Manageable
safety profile at

this RP2D; modest
clinical benefit.

[4] (NCT02719691)
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Dosing
Schedule

Regimen
Details

Clinical Context Key Findings
Source
(ClinicalTrials.gov
ID)

Continuous
Dosing

3 mg orally
daily on a

continuous
schedule in

28-day
cycles.

Monotherapy for
rapalog-resistant

pancreatic
neuroendocrine tumors

(PNETs).

Study terminated
after first stage

due to lack of
objective

response; median
PFS was 5.19

months.

[5] (NCT02893930)

Detailed Experimental Protocols

The efficacy and safety of these schedules are evaluated through standardized clinical trial designs and

laboratory assessments.

Clinical Trial Design and Treatment Administration

The protocols for the key combination studies typically involve a 28-day cycle with a specific sequence to

manage overlapping toxicities, particularly when combined with weekly paclitaxel.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9795724/
https://www.smolecule.com/products/s548417?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer
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(Days 16-18)
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(Days 23-25)

Sapanisertib PO
4 mg

Click to download full resolution via product page

Figure: Example of an intermittent dosing schedule for sapanisertib in combination with weekly paclitaxel,

as used in the DICE and endometrial cancer trials [2] [3].

Procedure:
Treatment Cycles: Patients receive treatment in 28-day cycles until disease progression,

unacceptable toxicity, or withdrawal of consent [5] [3].
Combination Dosing (Intermittent): On days when both drugs are administered,

sapanisertib is typically given on the days following paclitaxel infusion (e.g., paclitaxel on Day
1, sapanisertib on Days 2-4) [2] [3]. This sequence is based on preclinical data suggesting

improved efficacy with sequential rather than simultaneous administration [6].
Dose Modifications: Predefined dose reduction schemes (e.g., from 4 mg to 3 mg, or to an

abbreviated weekly schedule) are used to manage treatment-related toxicities [5] [1].

Safety and Efficacy Assessments

Rigorous monitoring is essential due to the known toxicities of sapanisertib and chemotherapeutic partners.
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Safety Monitoring:

Adverse Events (AEs): AEs are recorded from the first dose until 30 days after the last dose
and graded according to the National Cancer Institute Common Terminology Criteria for

Adverse Events (NCI CTCAE) [5].
Laboratory Tests: These include complete blood counts and comprehensive metabolic panels

to monitor for hematological toxicity, hepatotoxicity, and renal function [5] [7].
Metabolic Monitoring: Fasting blood glucose and hemoglobin A1c (HbA1c) are monitored at

baseline and throughout the study. Patients are often provided with home glucometers for daily
fasting glucose checks [5] [1] [4]. Hyperglycemia is a common and dose-limiting toxicity [7].

Efficacy Assessments:

Tumor Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) scans of
the chest, abdomen, and pelvis are performed at baseline and then regularly, often every 8

weeks, to assess tumor response [5] [3].
Response Criteria: Tumor response is evaluated by investigators using standardized criteria

such as Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [5] [7] [3]. Key
endpoints include Objective Response Rate (ORR), Progression-Free Survival (PFS), and

Disease Control Rate (DCR).

Pharmacodynamic and Biomarker Analysis

These analyses help confirm target engagement and identify potential biomarkers of response.

Immunoblotting:
Procedure: Serial samples (e.g., peripheral blood mononuclear cells (PBMCs), skin biopsies,

or tumor tissues) are collected at baseline and after treatment initiation. Protein lysates are
subjected to Western blot analysis to detect changes in phosphorylation levels of key mTOR

pathway substrates, such as S6, 4EBP1, and AKT [1] [7]. A reduction in phosphorylation
indicates effective pathway inhibition by sapanisertib.

Safety and Tolerability Profile

Understanding the toxicity profile is critical for protocol design and patient management. The most frequent

treatment-related adverse events are summarized below.
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Adverse Event
Frequency & Grade
(Examples from Trials)

Management Strategies

Hyperglycemia Very common. Grade 3: 23%

in PNET trial [5]; Grade 3-4:
2/16 pts in ALL trial [1]. A

known DLT [7].

Mandatory fasting glucose ≤130 mg/dL or

HbA1c ≤7% for enrollment [5] [1]. Home
glucose monitoring and optimal anti-glycemic

treatment (e.g., insulin) [7] [4].

Mucositis/Stomatitis Grade 3: 3/16 pts in ALL trial

[1]. A frequent DLT for certain
schedules [7].

Supportive care with topical

analgesics/mouthwashes. Dose interruption
and reduction may be necessary.

Fatigue Common. Grade 3-4: reported
in solid tumor combinations

[4].

Supportive care; dose modification for severe
cases.

Rash Common. Maculo-papular

rash was a DLT in the phase 1
study [7].

Topical steroids, oral antihistamines, and

pulse oral steroids if necessary [7].

Hematologic
Toxicity

In combo with chemo: Anemia
(21%), Neutropenia (21%),

Thrombocytopenia (10.5%)
[6].

Monitor blood counts. Dose delays and
growth factor support per institutional

guidelines.

Key Application Considerations

Schedule Selection Rationale: The move towards intermittent dosing, especially in combination with
chemotherapy, is driven by the need to improve tolerability while maintaining efficacy. Preclinical data

support that sequential administration of sapanisertib after paclitaxel may enhance cancer cell killing
[6].

Biomarker-Driven Approach: The presence of alterations in the PI3K/AKT/mTOR pathway (e.g.,
PTEN loss) may enrich for responders [6] [8]. Incorporating biomarker analysis into your protocol is

strongly recommended.
Dosing Formula: The available evidence supports a Recommended Phase 2 Dose (RP2D) of 4 mg
using an intermittent schedule (e.g., 3 days on/4 days off weekly) when combined with weekly
paclitaxel [2] [3]. For continuous monotherapy, 2-3 mg daily has been used, but with noted tolerability

challenges [5] [4].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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